REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:9]2=O)=[CH:5][CH:4]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6](=[CH:5][CH:4]=1)[CH2:7][CH:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9]2
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Name
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|
Quantity
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32 g
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Type
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reactant
|
Smiles
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COC1=CC=C2CC(C(C2=C1)=O)C(=O)OCC
|
Name
|
|
Quantity
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180 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
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5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The catalyst is filtered off
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Type
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DISTILLATION
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Details
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the residue is distilled in a bulb tube furnace
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CC(CC2=CC1)C(=O)OCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |